2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of thiazole, pyridazine, and methoxyphenyl groups
Properties
Molecular Formula |
C21H19N5O2S3 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H19N5O2S3/c1-12-10-30-21(22-12)24-17(27)11-29-18-9-8-16(25-26-18)19-13(2)23-20(31-19)14-4-6-15(28-3)7-5-14/h4-10H,11H2,1-3H3,(H,22,24,27) |
InChI Key |
OESBOFNROAHDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is investigated for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE can be compared to other thiazole and pyridazine derivatives, such as:
- 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE
- 6-(4-METHOXYPHENYL)-3-PYRIDAZINYL SULFANYL ACETAMIDE
Uniqueness
The uniqueness of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
